4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide
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Overview
Description
4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide is a chemical compound with the molecular formula C8H7ClN2OS·HBr It is a derivative of benzothiazole, a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the formation of the benzothiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable chlorinating agent, such as phosphorus oxychloride, in the presence of a base.
Methoxylation: The next step involves the introduction of the methoxy group at the 6-position of the benzothiazole ring. This can be done by reacting the intermediate compound with methanol in the presence of a catalyst, such as sulfuric acid.
Amination: The final step involves the introduction of the amine group at the 2-position of the benzothiazole ring. This can be achieved by reacting the intermediate compound with ammonia or an amine derivative.
Formation of the Hydrobromide Salt: The final product is obtained by reacting the amine derivative with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various pathogens and cancer cell lines.
Materials Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, the compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-6-methoxy-1,3-benzothiazol-2-amine
- 6-methoxy-1,3-benzothiazol-2-amine
- 4-chloro-1,3-benzothiazol-2-amine
Uniqueness
4-chloro-6-methoxy-1,3-benzothiazol-2-amine hydrobromide is unique due to the presence of both the chloro and methoxy substituents on the benzothiazole ring, as well as the hydrobromide salt form. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2613381-77-2 |
---|---|
Molecular Formula |
C8H8BrClN2OS |
Molecular Weight |
295.6 |
Purity |
95 |
Origin of Product |
United States |
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